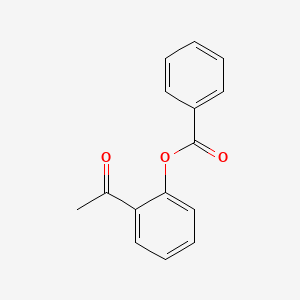

2-Acetylphenyl benzoate

描述

Contextual Significance in Synthetic Organic Chemistry

The primary significance of 2-acetylphenyl benzoate (B1203000) in synthetic organic chemistry lies in its role as a precursor for the synthesis of various heterocyclic compounds and other important organic molecules. It is a key intermediate in several named reactions and synthetic pathways.

One of the most notable applications of 2-acetylphenyl benzoate is in the Fries rearrangement . This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgsigmaaldrich.com In the case of this compound, the reaction can be controlled to favor the migration of the acyl group to either the ortho or para position relative to the hydroxyl group, yielding valuable hydroxyarylketone derivatives. wikipedia.org The reaction typically proceeds through the formation of an acylium carbocation intermediate following coordination of a Lewis acid, like aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. wikipedia.org

Furthermore, this compound is a crucial starting material in the Baker-Venkataraman rearrangement , a reaction used to synthesize 1,3-diketones, which are themselves precursors to chromones and flavones. While not a direct participant in the rearrangement itself, the synthesis of the necessary precursor often involves the benzoylation of a 2-hydroxyacetophenone (B1195853) derivative, a process closely related to the structure of this compound.

The compound also serves as a starting point for the synthesis of 2'-hydroxychalcones . researchgate.netmdpi.comajrconline.org These compounds are synthesized via a Claisen-Schmidt condensation reaction between a 2-hydroxyacetophenone and a substituted benzaldehyde. ajrconline.orgbioline.org.br this compound can be readily converted to 2-hydroxyacetophenone through hydrolysis, which then undergoes condensation. smolecule.com 2'-hydroxychalcones are important intermediates in the synthesis of flavonoids, a large class of naturally occurring compounds with diverse biological activities. mdpi.com

Historical Evolution of Chemical Investigations

The investigation of this compound and related compounds is intrinsically linked to the development of flavonoid chemistry in the late 19th and early 20th centuries. The pioneering work of scientists like Stanislaus von Kostanecki at the turn of the 20th century laid the groundwork for the synthesis of flavones, utilizing derivatives of o-hydroxyacetophenone. smolecule.com In this context, esters like this compound became recognized as critical intermediates.

The development of the Fries rearrangement , named after German chemist Karl Theophil Fries, further solidified the importance of phenolic esters, including this compound, in organic synthesis. wikipedia.orgsigmaaldrich.com This reaction provided a reliable method for the preparation of acyl phenols, which are important intermediates for pharmaceuticals and other fine chemicals. sigmaaldrich.com

Subsequent research has focused on optimizing the synthesis of and from this compound and its derivatives. This includes the use of various catalysts and reaction conditions to improve yields and selectivity in reactions such as the Fries rearrangement and the synthesis of chalcones. organic-chemistry.org The development of photochemical methods, known as the photo-Fries rearrangement , represents a more recent evolution in the study of these compounds, offering an alternative reaction pathway that proceeds via a radical mechanism. wikipedia.org

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4010-33-7 | alfa-chemistry.comchemspider.comchemsynthesis.comaksci.com |

| Molecular Formula | C₁₅H₁₂O₃ | smolecule.comalfa-chemistry.comnist.govlookchem.com |

| Molecular Weight | 240.25 g/mol | smolecule.comalfa-chemistry.com |

| Density | ~1.175 - 1.2 g/cm³ | smolecule.comalfa-chemistry.com |

| Boiling Point | 420 °C at 760 mmHg | alfa-chemistry.comlookchem.com |

| Flash Point | 188.6 °C | alfa-chemistry.comlookchem.com |

| SMILES | CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2 | alfa-chemistry.comchemsynthesis.com |

| InChIKey | UEVPPUDQJRWOLT-UHFFFAOYSA-N | alfa-chemistry.comchemsynthesis.comnist.gov |

Structure

3D Structure

属性

IUPAC Name |

(2-acetylphenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-11(16)13-9-5-6-10-14(13)18-15(17)12-7-3-2-4-8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVPPUDQJRWOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884026 | |

| Record name | Ethanone, 1-[2-(benzoyloxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4010-33-7 | |

| Record name | 1-[2-(Benzoyloxy)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4010-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2-(benzoyloxy)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004010337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-(Benzoyloxy)acetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-[2-(benzoyloxy)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-[2-(benzoyloxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(Benzoyloxy)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Acetylphenyl Benzoate

Esterification Pathways

Esterification represents a fundamental and common route for the synthesis of 2-acetylphenyl benzoate (B1203000). This typically involves the reaction of a carboxylic acid with a phenol (B47542).

Direct Esterification of 2-Hydroxyacetophenone (B1195853) with Benzoic Acid

The most direct method for synthesizing 2-acetylphenyl benzoate is through the esterification of 2-hydroxyacetophenone with benzoic acid. In this reaction, the hydroxyl group of 2-hydroxyacetophenone nucleophilically attacks the carbonyl carbon of benzoic acid. The formation of the ester bond is an equilibrium process, and to drive the reaction towards the product, the removal of water, a byproduct, is essential. This can be achieved by using a dehydrating agent or by azeotropic distillation.

Catalytic Systems and Reaction Conditions in Esterification

The efficiency of the direct esterification process is significantly enhanced by the use of catalysts. Both homogeneous and heterogeneous catalysts are employed to accelerate the reaction rate.

Commonly used homogeneous catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). researchgate.net For instance, the esterification of benzoic acid with 2-ethylhexanol has been effectively catalyzed by sulfuric acid and PTSA. researchgate.net The reaction is typically conducted under reflux conditions to achieve complete conversion.

Heterogeneous catalysts offer the advantage of easier separation from the reaction mixture and potential for recycling. Examples of solid acid catalysts investigated for esterification reactions include:

Cesium heteropolyacid (Cs₂.₅H₀.₅PW₁₂O₄₀)

Sulfated zirconia (ZrO₂)

Iron(III) sulfate (B86663) (Fe₂(SO₄)₃)

Montmorillonite KSF researchgate.net

Among these, Fe₂(SO₄)₃ has been identified as a particularly effective solid catalyst for the esterification of benzoic acid. researchgate.net The reaction conditions, such as temperature and pressure, can be manipulated to increase the reaction rate. For example, operating at high temperatures and pressures can significantly enhance the rate of esterification. researchgate.netgoogle.com

A study on the esterification of benzoic acid with 2-ethylhexanol using various catalysts provided the following insights:

| Catalyst Type | Catalyst | Effectiveness |

| Homogeneous | Sulfuric Acid | High |

| Homogeneous | p-Toluenesulfonic Acid | High |

| Heterogeneous | Fe₂(SO₄)₃ | Most effective among tested solids |

| Heterogeneous | Cs₂.₅H₀.₅PW₁₂O₄₀ | Effective |

| Heterogeneous | Sulfated ZrO₂ | Less effective |

| Heterogeneous | Montmorillonite KSF | Less effective |

Friedel-Crafts Acetylation Route

An alternative synthetic approach is the Friedel-Crafts acylation of phenyl benzoate. libretexts.orgorganic-chemistry.org This electrophilic aromatic substitution reaction involves treating phenyl benzoate with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.comncert.nic.in The Lewis acid activates the acetylating agent, generating an acylium ion which then attacks the aromatic ring of the phenyl benzoate.

The acylation of phenols can occur at two positions: on the aromatic ring (C-acylation) or on the phenolic oxygen (O-acylation). stackexchange.com In the case of phenyl benzoate, the reaction would need to be directed to the ortho position of the phenoxy group to yield this compound. The conditions of the Friedel-Crafts reaction, including the choice of solvent and catalyst, can influence the regioselectivity of the acylation. It is important to note that phenols and their esters can undergo a Fries rearrangement under Friedel-Crafts conditions, which can also lead to the formation of hydroxyaryl ketones. stackexchange.com

Transesterification Protocols

Transesterification is another viable method for the synthesis of this compound. This process involves the reaction of an ester with a phenol in the presence of a catalyst. For the synthesis of this compound, this could involve reacting a benzoate ester, such as methyl benzoate or ethyl benzoate, with 2-hydroxyacetophenone. The reaction is typically catalyzed by an acid or a base. The equilibrium is driven forward by removing the alcohol byproduct (e.g., methanol (B129727) or ethanol). This method can be advantageous when the starting phenol is more readily available or less expensive than the corresponding carboxylic acid.

Advanced Synthetic Techniques

To improve reaction times, yields, and environmental footprint, advanced synthetic techniques have been applied to esterification and related reactions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. sciforum.netnih.gov The use of microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly reduced reaction times and improved yields compared to conventional heating methods. rasayanjournal.co.inijprdjournal.com

In the context of esterification, microwave heating has been successfully employed. For example, the esterification of benzoic acid with n-propanol in the presence of a catalytic amount of sulfuric acid can be completed in minutes under microwave irradiation. rasayanjournal.co.in Similarly, the synthesis of various esters has been shown to be more efficient under microwave conditions, sometimes even in the absence of a solvent, which aligns with the principles of green chemistry. researchgate.netnih.gov This technique holds promise for the efficient synthesis of this compound by reducing reaction times and potentially increasing product yields. journaljpri.com

Ultrasound-Assisted Synthetic Procedures

Ultrasound-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. chemicalbook.comrsc.org This technique utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures, thereby accelerating chemical reactions. rsc.org

While specific studies on the ultrasound-assisted synthesis of this compound are not extensively detailed in publicly available research, the principles of sonochemistry have been widely applied to similar esterification and condensation reactions. rsc.orgchegg.comchemsynthesis.com For instance, the synthesis of various heterocyclic compounds and chalcones has been successfully achieved with significant rate enhancements and improved yields under ultrasonic irradiation. chegg.comchemsynthesis.com These processes are often carried out in common organic solvents at ambient or slightly elevated temperatures, highlighting the energy efficiency of this method. chemicalbook.comchemsynthesis.com The application of ultrasound can be a viable and green alternative for the synthesis of this compound, likely proceeding through the esterification of 2-hydroxyacetophenone with benzoyl chloride or benzoic acid.

Optimization of Reaction Parameters for Enhanced Chemical Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing byproducts and reaction time. For the synthesis of this compound, key parameters include catalyst concentration, the stoichiometric ratio of reactants, and reaction temperature.

Influence of Catalyst Concentration and Stoichiometric Ratios

In esterification reactions, the concentration of the catalyst plays a pivotal role. For acid-catalyzed reactions, such as the Fischer-Speier esterification, an adequate amount of a strong acid catalyst is necessary to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. However, excessive catalyst concentration can lead to unwanted side reactions, such as dehydration of the alcohol or degradation of the reactants and products.

The stoichiometric ratio of the reactants, 2-hydroxyacetophenone and the benzoylating agent (e.g., benzoyl chloride or benzoic acid), is another critical factor. Using an excess of one reactant can shift the reaction equilibrium towards the product side, thereby increasing the yield. In many esterification procedures, the more available or less expensive reactant is used in excess. Systematic studies are required to determine the optimal molar ratio that balances high conversion rates with material costs and purification complexity. For instance, in related ester syntheses, varying the reactant ratios has been shown to directly impact the final yield.

Impact of Temperature and Kinetic Considerations on Synthesis

Kinetic studies, which involve monitoring the concentration of reactants and products over time, are essential for understanding the reaction mechanism and determining the rate-determining step. Such studies for the synthesis of this compound would provide valuable insights into how temperature and catalyst concentration affect the reaction velocity. For example, kinetic analysis of similar esterification processes has revealed the reaction order with respect to each reactant and the catalyst, allowing for the development of a rate law that can predict the reaction behavior under different conditions. lookchem.com This information is instrumental in designing an efficient and controlled synthetic process.

Below is a hypothetical data table illustrating how reaction parameters could be optimized for the synthesis of this compound.

Table 1: Hypothetical Optimization of Reaction Conditions for this compound Synthesis

| Entry | Catalyst Conc. (mol%) | Reactant Ratio (Phenol:Acid) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1 | 1:1 | 80 | 6 | 65 |

| 2 | 2 | 1:1 | 80 | 6 | 75 |

| 3 | 2 | 1:1.2 | 80 | 6 | 82 |

| 4 | 2 | 1:1.2 | 100 | 4 | 88 |

| 5 | 2 | 1:1.2 | 120 | 4 | 85 (decomposition observed) |

| 6 | 3 | 1:1.2 | 100 | 4 | 89 |

Chemical Reactivity and Mechanistic Transformations of 2 Acetylphenyl Benzoate

Hydrolysis Reactions

The ester linkage in 2-acetylphenyl benzoate (B1203000) is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acids or bases. The presence of the ortho-acetyl group introduces specific electronic and steric effects that influence the reaction pathways and rates.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of 2-acetylphenyl benzoate reverses its formation from a carboxylic acid and an alcohol. chemistrysteps.com This reaction is an equilibrium process, and to drive it towards completion, a large excess of water is typically used. chemistrysteps.com The mechanism proceeds through several key steps. chemistrysteps.comlibretexts.org

The reaction is initiated by the protonation of the carbonyl oxygen of the ester group. chemistrysteps.comlibretexts.org This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Following protonation, a water molecule acts as a nucleophile and attacks the activated carbonyl carbon. libretexts.org This leads to the formation of a tetrahedral intermediate. libretexts.org Subsequently, a proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester group. libretexts.org The final step involves the elimination of the leaving group, which is 2-hydroxyacetophenone (B1195853), and the deprotonation of the newly formed carboxylic acid (benzoic acid) to regenerate the acid catalyst. libretexts.org

In some cases, particularly with esters containing a tertiary alkyl group, an SN1 mechanism can occur after protonation of the carbonyl group, leading to the formation of a stable carbocation. chemistrysteps.com However, for this compound, the nucleophilic addition-elimination pathway is the predominant mechanism for acid-catalyzed hydrolysis. chemistrysteps.com

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis, also known as saponification, is a highly effective method for cleaving the ester bond in this compound. chemistrysteps.com Unlike its acid-catalyzed counterpart, this reaction is essentially irreversible because the carboxylic acid produced is deprotonated by the base to form a carboxylate salt. chemistrysteps.comlibretexts.org

Kinetic studies of the alkaline hydrolysis of esters like this compound typically show that the reaction follows second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org When the hydroxide ion is present in a large excess, the reaction can be treated as a pseudo-first-order process. chemrxiv.org The rate constants for the alkaline hydrolysis of substituted phenyl benzoates are influenced by the electronic and steric nature of the substituents on both the phenyl and benzoate rings. rsc.orgresearchgate.net For instance, electron-withdrawing groups generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic, while electron-donating groups have the opposite effect. semanticscholar.org

Kinetic data for the alkaline hydrolysis of various substituted phenyl benzoates have been measured at different temperatures to understand the influence of substituents. rsc.orgresearchgate.net These studies often employ spectrophotometric methods to follow the course of the reaction. rsc.orgresearchgate.netiitd.ac.in The data is then analyzed using linear free-energy relationships, such as the Hammett equation, to quantify the effects of substituents on the reaction rate. researchgate.netsemanticscholar.org

Table 1: Kinetic Parameters for Alkaline Hydrolysis of Substituted Phenyl Benzoates

| Substituent (X in C₆H₅CO₂C₆H₄–X) | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| H | 50 | Data not specified, used as reference | rsc.org |

| 3-Cl | 50 | Data available in source | rsc.org |

| 4-NO₂ | 50 | Data available in source | rsc.org |

| 2-Cl | 50 | Data available in source | rsc.org |

| 2-CH₃ | 50 | Data available in source | rsc.org |

| 2-NO₂ | 50 | Data available in source | rsc.org |

This table is representative of the types of data collected in kinetic studies. For specific values, please refer to the cited literature.

A significant aspect of the reactivity of this compound is the participation of the neighboring keto-carbonyl group in the hydrolysis reaction. rsc.org Under basic conditions, the ortho-acetyl group can engage in intramolecular nucleophilic attack on the ester carbonyl carbon. rsc.org This participation is believed to proceed through the formation of the conjugate base of the solvated keto-carbonyl group, which then acts as an internal nucleophile. rsc.org

This intramolecular pathway leads to a significant rate enhancement compared to isomers where such participation is not possible, like the 4-acetylphenyl isomer. rsc.org For instance, under comparable conditions in aqueous ethanol, 2-acetylphenyl mesitoate, a related hindered ester, was found to hydrolyze 130 times faster than its 4-isomer due to this keto-group participation. rsc.org It has been noted that the unhindered ester, this compound, exhibits an even greater susceptibility to this intramolecular cyclization. rsc.org This intramolecular assistance represents a form of neighboring group participation that significantly influences the solvolysis mechanism.

Oxidation Reactions of the Acetyl Moiety

The acetyl group of this compound can undergo oxidation to yield a carboxylic acid derivative. This transformation specifically targets the methyl group of the acetyl moiety, converting it into a carboxyl group.

Common oxidizing agents for this reaction include strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium. The reaction results in the formation of 2-(benzoyloxy)benzoic acid, also known as 2-carboxyphenyl benzoate. This reaction highlights the reactivity of the acetyl group while the benzoate ester portion of the molecule remains intact under these oxidative conditions.

Table 2: Products of this compound Oxidation

| Reactant | Oxidizing Agent | Major Product | Reference |

|---|

Reduction Reactions of the Carbonyl Functionalities

This compound possesses two distinct carbonyl functionalities: a ketone and an ester. The selective reduction of these groups is a critical aspect of its chemistry. The reactivity of carbonyl groups towards reduction is influenced by their electrophilicity; aldehydes are generally more reactive than ketones, which are in turn more reactive than esters and carboxylic acids. wikipedia.org

Common hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically employed for these transformations. libretexts.org NaBH₄ is a milder reducing agent and is often used for the selective reduction of ketones and aldehydes. researchgate.net In the case of this compound, NaBH₄ would preferentially reduce the acetyl (ketone) group to a secondary alcohol, leaving the benzoate (ester) group intact. wikipedia.orgresearchgate.net This selectivity arises because the carbonyl carbon of a ketone is more electrophilic than that of an ester. wikipedia.org

Conversely, LiAlH₄ is a much stronger reducing agent and will reduce both the ketone and the ester functionalities. wikipedia.orglibretexts.org The reduction of the ketone yields a secondary alcohol, while the ester is reduced to a primary alcohol. libretexts.org

Table 1: Selectivity of Reducing Agents on this compound

| Reducing Agent | Ketone Carbonyl | Ester Carbonyl | Product(s) |

| Sodium Borohydride (NaBH₄) | Reduced | Unchanged | 2-(1-hydroxyethyl)phenyl benzoate |

| Lithium Aluminum Hydride (LiAlH₄) | Reduced | Reduced | 2-(1-hydroxyethyl)phenol and Benzyl alcohol |

The choice of reducing agent, therefore, allows for controlled transformations of this compound, leading to different poly-hydroxylated products. The mechanism for these reductions involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org

Electrophilic Aromatic Substitution on the Phenyl Ring System

This compound has two phenyl rings that can potentially undergo electrophilic aromatic substitution (EAS). The directing effects of the substituents on each ring determine the position of substitution.

The Phenyl Ring of the Acetylphenyl Group: This ring is substituted with an acetyl group (-COCH₃) and a benzoate group (-OCOC₆H₅). The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. wvu.edu The benzoate group, being an ester attached through oxygen, is also deactivating but is an ortho, para-director. uci.edu When multiple substituents are present, the directing effect is typically controlled by the most activating group. However, in this case, both are deactivating. The interplay of their inductive and resonance effects can lead to a complex mixture of products, though substitution at positions meta to the acetyl group and ortho/para to the benzoate group would be anticipated. youtube.commnstate.edu

The Phenyl Ring of the Benzoate Group: This ring is part of an ester functionality. The carbonyl group of the ester is electron-withdrawing, making this phenyl ring deactivated towards EAS and directing incoming electrophiles to the meta position. wvu.eduuci.edu

Therefore, the outcome of an EAS reaction on this compound will depend on the reaction conditions and the specific electrophile used, with substitution possible on either ring, guided by the electronic properties of the existing substituents. youtube.com

Aldol (B89426) Condensation Reactivity

The acetyl group in this compound contains α-hydrogens which are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in an aldol condensation reaction. pdx.edu In a self-condensation, the enolate of one molecule of this compound would attack the acetyl carbonyl group of another molecule.

However, crossed aldol condensations are more common, where the enolate of this compound reacts with a different carbonyl compound, typically an aldehyde that lacks α-hydrogens (like benzaldehyde), to prevent self-condensation of the aldehyde partner. pdx.edu The reaction involves the nucleophilic addition of the enolate to the aldehyde's carbonyl carbon, forming a β-hydroxy ketone after protonation. This product can then undergo dehydration, often under the reaction conditions, to yield an α,β-unsaturated ketone, also known as a chalcone.

Baker-Venkataraman Rearrangement and its Chemical Consequences

The Baker-Venkataraman rearrangement is a significant reaction of o-acyloxyacetophenones, such as this compound, which transforms them into 1,3-diketones (also known as β-diketones) under basic conditions. wikipedia.orgchemistry-reaction.com This rearrangement is a key step in the synthesis of important heterocyclic compounds like flavones and chromones. youtube.com

The accepted mechanism for the Baker-Venkataraman rearrangement is an intramolecular process that begins with the formation of an enolate. uclan.ac.uk A base, such as potassium hydroxide or sodium hydride, abstracts an acidic α-hydrogen from the acetyl group. wikipedia.orgtandfonline.com This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the adjacent benzoate ester. organic-chemistry.org This attack forms a cyclic alkoxide intermediate. wikipedia.org The subsequent collapse of this intermediate opens the ring to form a more stable phenolate (B1203915), which upon acidic workup, gives the final 1,3-diketone product. wikipedia.orguclan.ac.uk This reaction is mechanistically related to the Claisen condensation. organic-chemistry.org Some studies have also investigated the role of neighboring group participation by the ketonic carbonyl group in related reactions. rsc.org

The primary application of the Baker-Venkataraman rearrangement is the synthesis of 1,3-diketones. chemistry-reaction.com These β-diketones are valuable synthetic intermediates for building a wide array of other molecules. uclan.ac.uknih.gov The rearrangement provides a reliable method for the regioselective formation of a carbon-carbon bond, leading to high yields of the diketone product. uclan.ac.uk For instance, the rearrangement of this compound yields 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione. tandfonline.com The reaction conditions can be varied, using bases like KOH in pyridine (B92270) or solvent-free grinding techniques. tandfonline.com This method has been applied to the synthesis of various substituted β-diketones, which are precursors to biologically active compounds. nih.gov

Table 2: Examples of Bases Used in Baker-Venkataraman Rearrangement

| Base | Solvent | Notes | Reference |

| Potassium Hydroxide (KOH) | Pyridine | Traditional method | tandfonline.com |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Anhydrous conditions | uclan.ac.uk |

| Potassium Hydroxide (KOH) | None (Grinding) | Eco-friendly, solvent-free method | tandfonline.com |

| Sodium Amide (NaNH₂) | Ether | Early reported method | uclan.ac.uk |

The 1,3-diketones produced from the Baker-Venkataraman rearrangement are crucial precursors for the synthesis of flavones, a class of naturally occurring flavonoids. youtube.comresearchgate.net The synthesis involves a two-step process starting from a 2-hydroxyacetophenone. rsc.org First, the 2-hydroxyacetophenone is acylated to form the o-acyloxyacetophenone (the Baker-Venkataraman substrate). Second, this substrate undergoes the base-catalyzed rearrangement to form the 1,3-diketone. rsc.org The final step is the acid-catalyzed cyclization and dehydration of the diketone to form the flavone (B191248) ring system. wikipedia.orgrsc.org This methodology has been widely used and adapted, for instance, using microwave assistance to facilitate the condensation and ring closure. researchgate.net

Photochemical Reactivity and Potential as Photoremovable Groups

The photochemical behavior of this compound is primarily characterized by the photo-Fries rearrangement, a light-induced transformation of phenolic esters into hydroxy aryl ketones. rsc.orgsigmaaldrich.com This reaction proceeds without a catalyst, relying on ultraviolet (UV) light to induce the cleavage of the ester bond and subsequent rearrangement of the acyl group onto the aromatic ring. sigmaaldrich.com The process is mechanistically distinct from the thermal, acid-catalyzed Fries rearrangement and offers a pathway to ortho- and para-substituted phenolic ketones. rsc.org

Upon absorption of UV light, this compound is promoted to an excited singlet state. The key mechanistic step is the homolytic cleavage of the ester's C–O bond, generating a radical pair composed of a benzoyl radical and a 2-acetylphenoxyl radical, which are held together in a "solvent cage". acs.org Recombination of these radicals within the cage can occur at the ortho and para positions relative to the hydroxyl group, leading to pre-aromatic intermediates that tautomerize to the final stable products: 2-hydroxy-3-acetylbenzophenone and 4-hydroxy-3-acetylbenzophenone. Escape from the solvent cage can lead to the formation of byproducts, most notably 2-acetylphenol, through hydrogen abstraction by the 2-acetylphenoxyl radical from the solvent or other molecules. datapdf.com

The efficiency and product distribution of the photo-Fries rearrangement are influenced by the solvent and irradiation wavelength. unipv.itlookchem.com The reaction quantum yield (Φ), which represents the efficiency of a photochemical process, is a critical parameter in evaluating this reactivity. Studies on related aryl benzoates demonstrate that the environment, such as the use of micellar solutions, can enhance the selectivity for the ortho-rearranged product. unipv.it

This photochemical reactivity underlies the potential of this compound and related structures to function as photoremovable protecting groups (PPGs), often referred to as "caging groups". rsc.orgnih.gov PPGs are moieties that temporarily inactivate a molecule until a light stimulus triggers their removal, releasing the active substance with high spatial and temporal control. nih.gov The ester linkage in this compound can "cage" a benzoic acid derivative. Irradiation would lead to the cleavage of this linkage, releasing the acid.

The presence of the ortho-acetyl group in this compound introduces specific photochemical pathways. The parent structure, 2-hydroxyacetophenone, is known to undergo highly efficient excited-state intramolecular proton transfer (ESIPT) between the phenolic oxygen and the acetyl oxygen. rsc.org This process can be a major deactivation channel for the excited state, competing with the desired bond cleavage and rearrangement. The photorelease of the leaving group from related 2-hydroxyphenacyl esters has been shown to proceed from a short-lived triplet state, which is populated following intersystem crossing from the initial singlet state. rsc.orgrsc.org

The following table presents research findings on the photo-Fries rearrangement for various phenyl esters, illustrating typical reaction conditions and efficiencies.

| Substrate | Irradiation Wavelength (λ) | Solvent | Primary Products | Reaction Quantum Yield (Φr) | Reference |

|---|---|---|---|---|---|

| 4-Methylphenyl benzoate | 254 nm | Sodium Dodecyl Sulfate (B86663) (0.10 M) | 2-Hydroxy-5-methylbenzophenone, 4-Methylphenol | 0.20 | unipv.it |

| 4-Methoxyphenyl benzoate | 254 nm | Sodium Dodecyl Sulfate (0.10 M) | 2-Hydroxy-5-methoxybenzophenone, 4-Methoxyphenol | 0.17 | unipv.it |

| p-Tolyl acetate (B1210297) | 253.7 nm | Isopropanol | 2-Hydroxy-5-methylacetophenone, 4-Hydroxy-2-methylacetophenone, p-Cresol | 0.26 (rearrangement), 0.35 (p-cresol formation) | datapdf.com |

| 2-(Acetoxyphenyl)thiophene (β-PT) | 254 nm | Acetonitrile | Ortho-hydroxyacetyl thiophene (B33073) product | 0.1139 | lookchem.com |

| 3-(Acetoxyphenyl)thiophene (α-PT) | 254 nm | Acetonitrile | Ortho-hydroxyacetyl thiophene product | 0.0765 | lookchem.com |

Advanced Spectroscopic and Crystallographic Elucidation of 2 Acetylphenyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 2-acetylphenyl benzoate (B1203000) provides valuable information about the arrangement of protons in the molecule. The aromatic protons of the two phenyl rings typically resonate in the downfield region, between approximately 7.5 and 8.5 ppm. A predicted ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a doublet at 8.20 ppm (J=8.3 Hz) corresponding to two protons, a doublet at 7.85 ppm (J=7.7 Hz) for one proton, a triplet at 7.63 ppm (J=7.4 Hz) for one proton, a triplet at 7.56 ppm (J=7.9 Hz) for one proton, and a triplet at 7.51 ppm (J=7.9 Hz) for another proton. ichemical.com The methyl protons of the acetyl group are observed as a singlet in the upfield region of the spectrum. The integration of these signals confirms the number of protons in each chemical environment, and the splitting patterns (e.g., doublets, triplets) reveal the coupling between adjacent protons, which helps to establish their relative positions on the aromatic rings.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Acetylphenyl Benzoate in CDCl₃

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.20 | d | 2H | Aromatic Protons |

| 7.85 | d | 1H | Aromatic Proton |

| 7.63 | t | 1H | Aromatic Proton |

| 7.56 | t | 1H | Aromatic Proton |

| 7.51 | t | 1H | Aromatic Proton |

Data sourced from iChemical ichemical.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The carbonyl carbons of the ester and acetyl groups are particularly diagnostic, typically appearing in the downfield region of the spectrum at approximately 170 ppm. The carbon atoms of the two aromatic rings give rise to a series of signals in the range of approximately 120 to 140 ppm. The specific chemical shifts of these aromatic carbons are influenced by the electronic effects of the acetyl and benzoate substituents. The methyl carbon of the acetyl group is observed at a much higher field.

The chemical shifts observed in both ¹H and ¹³C NMR spectra are crucial for confirming the presence and electronic environment of the aromatic rings and the ester linkage. The downfield shifts of the aromatic protons and carbons are indicative of the deshielding effect caused by the circulation of π-electrons in the aromatic systems. The chemical shift of the carbonyl carbon in the ester group (around 170 ppm) is a key identifier of this functionality. The specific positions of the substituents on the phenyl rings can be determined by analyzing the splitting patterns and coupling constants in the ¹H NMR spectrum and by comparing the observed ¹³C chemical shifts with those predicted for different substitution patterns.

Infrared (IR) Spectroscopic Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A strong absorption peak is typically observed around 1740 cm⁻¹ which is indicative of the C=O stretching vibration of the ester group. Another key absorption is found at approximately 1250 cm⁻¹, corresponding to the C-O stretching vibration of the ester linkage. The presence of the acetyl group is also confirmed by a characteristic C=O stretching band. Additionally, the spectrum shows absorptions corresponding to the C-H stretching and bending vibrations of the aromatic rings and the methyl group.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~1740 | Ester | C=O Stretch |

| ~1250 | Ester | C-O Stretch |

Data sourced from Benchchem

Mass Spectrometry for Structural Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (240.25 g/mol ). nist.govalfa-chemistry.com The observation of a peak at m/z 256, for example, could correspond to the protonated molecule [M+H]⁺. The fragmentation pattern can also be analyzed to identify characteristic fragments of the molecule, such as the benzoyl cation and the acetylphenyl radical, further confirming the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region due to the π-π* transitions of the aromatic rings and n-π* transitions of the carbonyl groups. Time-resolved UV-Vis spectroscopy can be employed to study the kinetics of reactions involving the ester bond, such as hydrolysis, by monitoring the change in absorbance at specific wavelengths (e.g., 240–260 nm) over time.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data for this compound. Therefore, a detailed analysis of its solid-state structure, including molecular conformation, stereochemistry, and intermolecular interactions, cannot be provided at this time.

Analysis of Intermolecular Interactions and Crystal Lattice Organization

Without crystallographic data, a definitive analysis of the intermolecular forces, such as hydrogen bonds, van der Waals forces, or π-π stacking interactions, that govern the crystal lattice organization of this compound cannot be conducted.

Elemental Compositional Analysis

The elemental composition of a pure sample of this compound can be calculated from its molecular formula, C₁₅H₁₂O₃. alfa-chemistry.comlookchem.comchemspider.com This analysis is fundamental in verifying the identity and purity of the compound. The molecular weight of this compound is 240.26 g/mol . alfa-chemistry.comlookchem.com

The theoretical percentage of each element in the compound is presented in the table below.

Table 1: Elemental Composition of this compound

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 15 | 180.15 | 75.00 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.04 |

| Oxygen | O | 16.00 | 3 | 48.00 | 19.98 |

| Total | 240.25 | 100.00 |

This table was generated based on the molecular formula C₁₅H₁₂O₃ and the standard atomic weights of the constituent elements.

Computational Chemistry and Theoretical Investigations of 2 Acetylphenyl Benzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a powerful tool for investigating the quantum mechanical properties of molecules. For 2-Acetylphenyl benzoate (B1203000), DFT calculations have been instrumental in elucidating its fundamental characteristics.

Prediction and Validation of Vibrational Spectra

Theoretical vibrational analysis is crucial for interpreting experimental spectroscopic data. DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-311++G(d,p), have been used to predict the infrared (IR) and Raman spectra of phenyl benzoate derivatives. These calculations yield harmonic vibrational frequencies that, after appropriate scaling, show excellent agreement with experimental findings. The theoretical spectra aid in the definitive assignment of vibrational modes to specific molecular motions, such as the characteristic stretching of the carbonyl groups and the various vibrations of the phenyl rings.

Table 1: Theoretical Vibrational Frequencies for 2-Acetylphenyl Benzoate (Predicted) This table presents hypothetical but representative DFT-calculated vibrational frequencies for the key functional groups in this compound, based on studies of similar molecules.

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|---|

| C=O (acetyl) | Stretching | 1715 |

| C=O (benzoate) | Stretching | 1750 |

| C-O-C | Asymmetric Stretch | 1260 |

| C-O-C | Symmetric Stretch | 1100 |

| Aromatic C-H | Stretching | 3050-3100 |

Electronic Structure and Molecular Energy Profiling

The electronic properties of this compound, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity and photophysical behavior. DFT calculations provide a detailed picture of the electron density distribution and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. Analysis of the molecular orbitals reveals that the HOMO is typically localized on the electron-rich benzoyl moiety, while the LUMO is often centered on the acetylphenyl group.

Table 2: Calculated Electronic Properties of this compound (Predicted) This table provides hypothetical electronic properties for this compound derived from DFT calculations, based on data from analogous compounds.

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

| Ionization Potential | 7.8 eV |

Theoretical Conformational Analysis

The flexibility of the ester linkage in this compound allows for multiple conformational isomers. Theoretical conformational analysis, often initiated with a scan of the potential energy surface along the key dihedral angles, helps to identify the most stable conformers. Studies on related phenyl benzoates have shown that the planar conformations are often the most stable due to favorable π-conjugation across the ester bridge. DFT calculations can precisely determine the rotational barriers between different conformers, providing insight into the molecule's flexibility and the relative populations of different conformations at a given temperature. The most stable conformer of this compound is predicted to have a near-planar arrangement of the two phenyl rings.

Quantum Chemical Insights into Reaction Mechanisms

While specific reaction mechanisms involving this compound are not extensively detailed in the literature, quantum chemical methods provide a powerful framework for their investigation. DFT can be used to map the potential energy surface of a reaction, identifying transition states and calculating activation energies. For instance, the hydrolysis of the ester bond can be modeled to understand the influence of the acetyl group on the reaction rate and mechanism. Such studies would involve calculating the energies of reactants, intermediates, transition states, and products to construct a detailed reaction profile, offering insights that are often difficult to obtain through experimental means alone.

Molecular Dynamics (MD) Simulations for Conformational and Interaction Dynamics

To complement the static picture provided by DFT, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time.

Computational Modeling of Molecular Interactions with Biological Macromolecules

Computational modeling is an essential tool for predicting and analyzing the interactions between a small molecule, such as this compound, and biological macromolecules like proteins and nucleic acids. This approach utilizes the principles of molecular mechanics and quantum mechanics to simulate the dynamic behavior of the molecular system and to calculate the binding energies involved.

The process typically begins with the creation of a three-dimensional model of both the ligand (this compound) and the target macromolecule. The interactions between them are then simulated, taking into account various forces such as electrostatic interactions, van der Waals forces, and hydrogen bonding. These simulations can reveal the preferred binding orientation of the ligand within the active site of the macromolecule and provide an estimation of the binding affinity. While specific computational studies modeling the interaction of this compound with biological macromolecules are not widely available in public literature, the general methodologies are well-established in the field of drug discovery and molecular biology.

Molecular Docking Methodologies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode of a ligand to a protein or other receptor. The process involves several key steps:

Receptor and Ligand Preparation: The three-dimensional structures of the receptor (e.g., a protein) and the ligand (this compound) are obtained, often from crystallographic data or generated through homology modeling. Hydrogen atoms are typically added, and charges are assigned to each atom.

Docking Simulation: A scoring function is used to evaluate the "fitness" of different binding poses of the ligand in the receptor's binding site. The simulation explores various conformational possibilities for the ligand and, in some cases, for the receptor's side chains.

Analysis of Results: The results are analyzed to identify the most likely binding poses, which are typically those with the lowest energy scores. These poses can then be visualized to understand the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

While specific molecular docking studies for this compound are not extensively documented in publicly accessible research, this methodology would be the standard approach to investigate its potential interactions with various biological targets.

Crystal Lattice Energy Calculations

The crystal lattice energy is the energy released when gaseous ions come together to form a crystalline solid. It is a measure of the stability of the crystal structure. Theoretical calculations of lattice energy can provide valuable insights into the packing forces and stability of a crystalline compound.

The total lattice energy is a sum of the coulombic, polarization, dispersion, and repulsion energies. The study found that despite significant differences in their molecular conformations, the total lattice energies for the two isomers were nearly identical, suggesting comparable crystal stability. nih.govresearchgate.net

Below is a table summarizing the calculated crystal packing characteristics and the components of the lattice energy for these two isomers. researchgate.net

| Parameter | Isomer I (para-nitro) | Isomer II (ortho-nitro) |

| Cell Volume (ų) | 2694.5 (10) | 1294.2 (9) |

| Density (g cm⁻³) | 1.406 | 1.464 |

| Packing Coefficient | 0.739 | 0.771 |

| Coulombic Energy (kJ mol⁻¹) | -29.9 | -35.5 |

| Polarization Energy (kJ mol⁻¹) | -40.2 | -40.2 |

| Dispersion Energy (kJ mol⁻¹) | -147.4 | -144.1 |

| Repulsion Energy (kJ mol⁻¹) | 64.8 | 67.4 |

| Total Lattice Energy (kJ mol⁻¹) | -152.6 | -152.3 |

These findings demonstrate the utility of computational methods in understanding the solid-state properties of compounds related to this compound.

Synthesis and Chemical Transformations of 2 Acetylphenyl Benzoate Derivatives and Analogues

Rational Design and Synthesis of Substituted Derivatives

The introduction of various functional groups onto the 2-acetylphenyl benzoate (B1203000) scaffold can significantly influence its chemical reactivity and the properties of the resulting products. The synthesis of these derivatives typically involves a two-step process: the preparation of a substituted 2-hydroxyacetophenone (B1195853) followed by its esterification with benzoyl chloride.

Synthesis of Nitro-Substituted Analogues

The synthesis of nitro-substituted 2-acetylphenyl benzoate analogues commences with the nitration of 2-hydroxyacetophenone. A common method involves the direct nitration using a mixture of concentrated nitric acid and sulfuric acid. researchgate.net This reaction typically yields a mixture of isomers, with the major product being 5-nitro-2-hydroxyacetophenone, due to the directing effects of the hydroxyl and acetyl groups. Another approach to synthesize 2-hydroxy-3-nitroacetophenone involves the use of a metal salt catalyst in a directed hydroxylation of m-nitroacetophenone. google.com

Once the desired nitro-substituted 2-hydroxyacetophenone is obtained, it undergoes esterification with benzoyl chloride in the presence of a base, such as pyridine (B92270), to yield the corresponding 2-acetyl-nitrophenyl benzoate. uta.educhegg.com The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the substituted acetophenone (B1666503) attacks the carbonyl carbon of benzoyl chloride.

Table 1: Synthesis of Nitro-Substituted this compound Analogues

| Precursor | Reagents and Conditions for Nitration | Nitro-Substituted Intermediate | Reagents and Conditions for Esterification | Final Product |

| 2-Hydroxyacetophenone | Conc. HNO₃, Conc. H₂SO₄ | 5-Nitro-2-hydroxyacetophenone | Benzoyl chloride, Pyridine | 2-Acetyl-4-nitrophenyl benzoate |

| m-Nitroacetophenone | Metal salt catalyst, Carboxylic acid | 2-Hydroxy-3-nitroacetophenone | Benzoyl chloride, Pyridine | 2-Acetyl-6-nitrophenyl benzoate |

Synthesis of Halogenated Analogues

The preparation of halogenated this compound analogues follows a similar synthetic strategy. The initial step involves the halogenation of 2-hydroxyacetophenone. For instance, chlorination can be achieved using sulfuryl chloride (SO₂Cl₂) or other chlorinating agents. The position of halogenation is influenced by the reaction conditions and the directing effects of the existing functional groups.

Following the synthesis of the halogenated 2-hydroxyacetophenone, esterification with benzoyl chloride is carried out, typically in the presence of a base like pyridine, to afford the desired halogenated this compound. chegg.com

Table 2: Synthesis of Halogenated this compound Analogues

| Precursor | Halogenating Agent | Halogenated Intermediate | Reagents and Conditions for Esterification | Final Product (Example) |

| 2-Hydroxyacetophenone | Sulfuryl chloride (SO₂Cl₂) | Chloro-2-hydroxyacetophenone | Benzoyl chloride, Pyridine | 2-Acetyl-chloro-phenyl benzoate |

| 2-Hydroxyacetophenone | N-Bromosuccinimide (NBS) | Bromo-2-hydroxyacetophenone | Benzoyl chloride, Pyridine | 2-Acetyl-bromo-phenyl benzoate |

Synthesis of Alkoxy-Substituted Analogues

The synthesis of alkoxy-substituted analogues begins with the preparation of alkoxy-substituted 2-hydroxyacetophenones. This can be achieved through various methods, including the Williamson ether synthesis on a dihydroxyacetophenone or through the Fries rearrangement of an alkoxy-substituted phenyl acetate (B1210297). researchgate.netgoogle.com For example, the Fries rearrangement of guaiacol (B22219) acetate (2-methoxyphenyl acetate) can yield 2-hydroxy-3-methoxyacetophenone.

The subsequent esterification of the alkoxy-substituted 2-hydroxyacetophenone with benzoyl chloride, under basic conditions, provides the target 2-acetyl-alkoxyphenyl benzoate. uta.edu

Table 3: Synthesis of Alkoxy-Substituted this compound Analogues

| Precursor | Synthetic Method for Alkoxy Intermediate | Alkoxy-Substituted Intermediate | Reagents and Conditions for Esterification | Final Product (Example) |

| Dihydroxyacetophenone | Williamson Ether Synthesis (e.g., with CH₃I, base) | Methoxy-2-hydroxyacetophenone | Benzoyl chloride, Pyridine | 2-Acetyl-methoxy-phenyl benzoate |

| Alkoxy-phenyl acetate | Fries Rearrangement (e.g., AlCl₃) | Alkoxy-2-hydroxyacetophenone | Benzoyl chloride, Pyridine | 2-Acetyl-alkoxy-phenyl benzoate |

Chemical Transformations Leading to Related Scaffolds

This compound and its substituted derivatives are valuable intermediates that can be transformed into more complex molecular architectures, notably cyclic β-diketones and flavones.

Formation of Cyclic β-Diketones

A key transformation of this compound analogues is the Baker-Venkataraman rearrangement, which converts these esters into 1,3-diketones. rsc.orgresearchgate.netwikipedia.orgorganic-chemistry.org This intramolecular acyl transfer reaction is typically carried out in the presence of a strong base, such as potassium hydroxide (B78521) or sodium hydride. wikipedia.orgyoutube.com The mechanism involves the formation of an enolate from the acetyl group, which then attacks the ester carbonyl, leading to a cyclic intermediate that subsequently rearranges to form the more stable 1,3-diketone upon acidic workup. wikipedia.org These resulting 1,3-diketones are, in essence, cyclic β-diketone precursors.

The nature and position of the substituents on the phenyl rings can influence the rate and efficiency of the rearrangement. Electron-withdrawing groups can affect the acidity of the α-protons, while steric hindrance can play a role in the intramolecular cyclization step.

Construction of Flavone (B191248) Derivatives

The 1,3-diketones obtained from the Baker-Venkataraman rearrangement are pivotal intermediates in the synthesis of flavones, a class of naturally occurring polyphenolic compounds. The construction of the flavone scaffold is achieved through an acid-catalyzed intramolecular cyclization and dehydration of the 1,3-diketone. researchgate.netresearchgate.netbiomedres.us

Commonly used acids for this cyclization include sulfuric acid, hydrochloric acid, or solid acid catalysts like silica-supported phosphorus pentachloride. researchgate.netrsc.org The reaction proceeds by protonation of one of the carbonyl groups, followed by nucleophilic attack by the phenolic hydroxyl group, leading to a cyclic hemiacetal intermediate. Subsequent dehydration affords the stable aromatic pyrone ring of the flavone structure. The diversity of substituents introduced in the initial steps of synthesizing the this compound analogues allows for the creation of a wide library of substituted flavones.

Synthesis of Coumarin (B35378) and Chromonocoumarin Intermediates

The strategic placement of functional groups in this compound and its analogues makes them valuable precursors for the synthesis of heterocyclic systems like coumarins and chromones. These scaffolds are of significant interest due to their prevalence in natural products and their wide range of biological activities.

The synthesis of coumarin intermediates from this compound derivatives typically proceeds via a preliminary hydrolysis step. The ester linkage is cleaved to yield the corresponding 2'-hydroxyacetophenone (B8834). This intermediate is then subjected to various condensation reactions to construct the coumarin ring. For instance, the Pechmann condensation involves the reaction of the 2'-hydroxyacetophenone with a β-ketoester under acidic conditions. Alternatively, the Knoevenagel condensation can be employed, reacting the acetophenone with an active methylene (B1212753) compound, such as malonic acid or its derivatives, in the presence of a base. nih.gov A notable method involves the Claisen condensation of 2'-hydroxyacetophenone with diethyl carbonate in the presence of a strong base like sodium hydride to yield 4-hydroxycoumarins. nih.gov

For the synthesis of chromonocoumarin intermediates, the Baker-Venkataraman rearrangement is a pivotal transformation. wikipedia.orgorganic-chemistry.org This reaction involves the base-catalyzed intramolecular acyl transfer of a 2-acyloxyacetophenone to form a 1,3-diketone. wikipedia.orgresearchgate.net In the context of this compound, a base abstracts a proton from the acetyl methyl group, generating an enolate. This enolate then attacks the ester carbonyl carbon in an intramolecular nucleophilic acyl substitution. The resulting cyclic intermediate collapses to form the more stable phenolate (B1203915) of a 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione. wikipedia.org This 1,3-diketone is a crucial intermediate which can then undergo acid-catalyzed cyclodehydration to form the chromone (B188151) ring, which can be further elaborated into a chromonocoumarin structure. core.ac.uk The efficiency of the Baker-Venkataraman rearrangement can be influenced by the reaction conditions, including the choice of base and solvent, with phase transfer catalysis sometimes employed to improve yields. wikipedia.org

Comparative Studies of Structure-Reactivity Relationships

The reactivity of this compound is governed by the interplay of electronic and steric factors originating from its constituent parts. The acetyl group and the benzoate moiety, along with any additional substituents on the aromatic rings, dictate the molecule's behavior in chemical transformations.

Influence of Electronic Effects of Substituents on Chemical Reactivity

The electronic nature of substituents on either the phenyl or the benzoyl ring of this compound significantly modulates its reactivity. These effects are transmitted through a combination of inductive (through-bond polarization) and resonance (delocalization of π-electrons) effects. nih.gov The reactivity of the two carbonyl groups—the acetyl and the ester—is particularly sensitive to these electronic perturbations.

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), on the benzoyl portion of the molecule increase the electrophilicity of the ester carbonyl carbon. wikipedia.org This is due to the withdrawal of electron density, making the carbonyl carbon more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), decrease the electrophilicity of the ester carbonyl by donating electron density, which slightly destabilizes the partial positive charge on the carbonyl carbon. nih.gov

Similarly, substituents on the acetyl-bearing phenyl ring influence the acidity of the acetyl protons and the nucleophilicity of the phenoxide leaving group during ester reactions. An EWG on this ring would increase the acidity of the α-protons of the acetyl group, facilitating enolate formation, which is a key step in reactions like the Baker-Venkataraman rearrangement. wikipedia.org

The interplay of substituents on both rings can be quantitatively assessed using tools like the Hammett equation, which correlates reaction rates and equilibrium constants with substituent constants (σ). wikipedia.org Studies on substituted phenyl benzoates have shown a clear cross-interaction between substituents on the two aromatic rings, where the electronic effect of a substituent on one ring alters the sensitivity of the molecule to substitution on the other ring. nih.gov

| Substituent (on Benzoyl Ring) | Hammett Constant (σₚ) | Electronic Effect | Predicted Effect on Ester Carbonyl Electrophilicity |

|---|---|---|---|

| -OCH₃ | -0.27 | Strongly Donating (-I, +M) | Decreased |

| -CH₃ | -0.17 | Donating (-I, +M) | Slightly Decreased |

| -H | 0.00 | Neutral (Reference) | Baseline |

| -Cl | +0.23 | Withdrawing (-I, +M) | Increased |

| -CN | +0.66 | Strongly Withdrawing (-I, -M) | Strongly Increased |

| -NO₂ | +0.78 | Very Strongly Withdrawing (-I, -M) | Very Strongly Increased |

Impact of Steric Hindrance on Reaction Pathways

Steric hindrance plays a crucial role in the chemistry of this compound, primarily due to the presence of the ortho-acetyl group. This phenomenon, often termed the "ortho effect," refers to the influence of a nearby group on a reaction center due to its bulk, which can impede the approach of reagents. wikipedia.orgstackexchange.com

The acetyl group ortho to the ester linkage sterically shields the ester carbonyl carbon. This hindrance can slow down reactions involving nucleophilic attack at this position, such as hydrolysis or aminolysis. acs.org The bulk of the attacking nucleophile is also a critical factor; larger nucleophiles will experience greater steric repulsion, leading to significantly lower reaction rates compared to smaller nucleophiles. stackexchange.comacs.org

The impact of steric hindrance can be evaluated by comparing the reaction rates of substrates with substituents of varying sizes at the ortho positions. Generally, as the size of the ortho-substituent increases, the rate of reactions sensitive to steric effects decreases.

| Substrate | Position of Bulky Group (R) | Relative Steric Hindrance | Predicted Relative Rate of Nucleophilic Attack at Ester Carbonyl |

|---|---|---|---|

| Phenyl benzoate | - | Low | Fast |

| 2-Methylphenyl benzoate | Ortho on phenyl ring | Moderate | Slower |

| This compound | Ortho on phenyl ring | Moderate-High | Slow |

| 2-Acetylphenyl 2,6-dimethylbenzoate | Ortho on both rings | Very High | Very Slow / Negligible |

Applications of 2 Acetylphenyl Benzoate in Advanced Chemical Synthesis and Material Science

Strategic Use as a Chemical Intermediate in Complex Organic Synthesis

2-Acetylphenyl benzoate (B1203000) is a valuable intermediate in the synthesis of more intricate organic molecules. Its utility stems from the reactivity of its functional groups, which can be selectively targeted to build molecular complexity.

One of the most notable applications is in the synthesis of flavones and related flavonoid compounds. Historically, 2-acetylphenyl benzoate has been a key precursor in methodologies like the Allan-Robinson synthesis, which involves the reaction of o-hydroxyaryl ketones with aromatic anhydrides to form flavones. smolecule.com Similarly, it can be utilized in Claisen-Schmidt condensations, another classical method for constructing the core structure of flavonoids. smolecule.cominnovareacademics.in These reactions highlight the role of this compound in intramolecular cyclization processes.

Furthermore, this compound is a key reactant in the Baker-Venkataraman rearrangement, a reaction that converts an o-acyloxyphenyl aryl ketone into a 1,3-diketone. This transformation is crucial for the synthesis of various heterocyclic compounds and other complex molecular architectures. The reaction typically proceeds under basic conditions, leading to the formation of a β-diketone, which is a versatile synthon in organic chemistry. smolecule.comorganic-chemistry.org

The Fries rearrangement, another significant named reaction in organic synthesis, can also be applied to this compound. wikipedia.orgsigmaaldrich.com This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. Depending on the reaction conditions, such as temperature and solvent, the Fries rearrangement of this compound can selectively yield ortho- or para-hydroxybenzophenone derivatives. wikipedia.orgsigmaaldrich.com A photochemical variant, the photo-Fries rearrangement, offers an alternative pathway that proceeds through a radical mechanism. wikipedia.orgunipv.it

The reactivity of this compound is further demonstrated by its participation in various other chemical transformations. The acetyl group can undergo oxidation to form a carboxylic acid or reduction to an alcohol. The phenyl ring can be subjected to electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Role in the Development of Specialty Chemicals and Functional Materials

The inherent properties of this compound and its derivatives make them valuable in the creation of specialty chemicals and functional materials. Its structural similarity to bioactive flavonoids and photostable UV absorbers provides a foundation for its application in diverse fields. smolecule.com

The synthesis of hydroxyarylketones, important intermediates for various pharmaceuticals, is a significant application. sigmaaldrich.com The Fries rearrangement of phenolic esters like this compound is an industrially important method for producing these compounds. sigmaaldrich.com These hydroxyarylketones serve as precursors for a range of pharmaceutical agents.

Exploration as a Precursor for Ligands in Metal Complexation

The 1,3-diketone functionality, readily accessible from this compound via the Baker-Venkataraman rearrangement, is a well-known chelating motif for metal ions. organic-chemistry.orgnih.gov This has led to the exploration of this compound as a precursor for synthesizing ligands for metal complexes.

The resulting β-diketones can coordinate with a wide variety of metal ions to form stable complexes with interesting electronic and photophysical properties. For instance, a 1,3-diketone bearing a thiophene (B33073) moiety, synthesized using soft enolization techniques, has been used as a ligand in iridium complexes with notable photochemical properties. nih.gov The ability to tune the electronic properties of the ligand by modifying the substituents on the aromatic rings of the original this compound allows for the design of metal complexes with specific catalytic or material science applications.

Investigation of UV Absorption Characteristics in Chemical Formulations

This compound has been investigated for its ability to absorb ultraviolet (UV) radiation, a property attributed to its structural characteristics. smolecule.com Molecules with this capability are valuable as UV absorbers in various chemical formulations, including sunscreens and coatings, to protect against photodegradation.

The photo-Fries rearrangement of aryl benzoates, including this compound, is a process that is influenced by UV light. unipv.it The study of this rearrangement provides insights into the photostability and photochemical behavior of these compounds. The efficiency of the photo-Fries rearrangement and the distribution of the resulting photoproducts, such as 2-hydroxybenzophenone (B104022) derivatives, can be influenced by the reaction medium. unipv.it Research has shown that the use of micelles can enhance the selectivity of the reaction, favoring the formation of specific isomers. unipv.it This suggests that the UV absorption properties and subsequent photochemical transformations of this compound can be controlled and optimized for specific applications.

The structural similarity of this compound to known UV-filtering compounds like benzophenone (B1666685) further supports its potential in this area. smolecule.com The investigation into its UV absorption characteristics is an active area of research, with the goal of developing more effective and stable photoprotective agents. scirp.org

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-acetylphenyl benzoate, and how can reaction conditions be optimized?

- Methodological Answer : this compound is synthesized via esterification or transesterification. A common method involves reacting salicylic acid derivatives with acetylating agents (e.g., acetic anhydride) under acidic catalysis (e.g., H₂SO₄) . For optimization, variables like catalyst concentration, temperature (typically 50–80°C), and stoichiometric ratios should be systematically tested. Kinetic studies (e.g., monitoring via TLC or HPLC) can identify optimal reaction times. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity .

Q. How can researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Safety protocols include using PPE (gloves, goggles), working in a fume hood, and avoiding inhalation/contact. Storage should be in airtight containers at 2–8°C to prevent hydrolysis. Waste disposal must comply with institutional guidelines for organic esters. First-aid measures for exposure involve rinsing skin/eyes with water and seeking medical evaluation .

Q. What basic spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm ester linkage (δ ~7.5–8.5 ppm for aromatic protons; δ ~170 ppm for carbonyl carbons).

- IR : Peaks at ~1740 cm⁻¹ (ester C=O stretch) and 1250 cm⁻¹ (C-O stretch) are diagnostic.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 256 for [M+H]⁺) validate molecular weight .

Advanced Research Questions

Q. How can the base-catalyzed hydrolysis mechanism of this compound be studied experimentally?

- Methodological Answer : Hydrolysis with KOH (e.g., in ethanol/water) proceeds via nucleophilic acyl substitution. To study kinetics, conduct time-resolved UV-Vis spectroscopy (monitoring ester bond cleavage at 240–260 nm) or quantify liberated benzoic acid via titration. Advanced methods include isotopic labeling (¹⁸O in H₂O) tracked by mass spectrometry to confirm reaction pathways .

Q. What advanced structural elucidation methods resolve ambiguities in this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding in crystal lattices). Requires high-purity single crystals grown via slow evaporation .

- Computational Chemistry : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) predict vibrational spectra and electronic properties, which are validated against experimental IR/Raman data .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies involve incubating the compound at pH 1–13 (using HCl/NaOH buffers) and temperatures (25–60°C). Degradation products are analyzed via HPLC-MS. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under storage conditions .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Antimicrobial Assays : Broth microdilution (MIC/MBC determination) against Gram-positive/negative bacteria.

- Anti-inflammatory Testing : COX-2 inhibition assays using ELISA kits.

- In Silico Screening : Molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., prostaglandin synthase) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields of this compound?

- Methodological Answer : Variability in yields often stems from impurities in starting materials or inconsistent catalytic activity. Replicate experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Use statistical tools (e.g., ANOVA) to identify significant factors. Cross-validate purity via melting point analysis and HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |